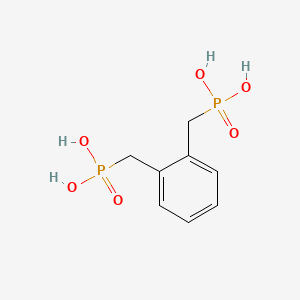acetic acid](/img/structure/B1642091.png)
[(tert-butoxycarbonyl)amino](hydroxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(tert-butoxycarbonyl)amino](hydroxy)acetic acid is a compound commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is valuable in various chemical processes due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [(tert-butoxycarbonyl)amino](hydroxy)acetic acid typically involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used include sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
[(tert-butoxycarbonyl)amino](hydroxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(tert-butoxycarbonyl)amino](hydroxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [(tert-butoxycarbonyl)amino](hydroxy)acetic acid primarily involves the protection of amino groups. The Boc group is added to the amino group, rendering it less reactive and protecting it from unwanted reactions during synthesis. The Boc group can be removed under acidic conditions, regenerating the free amine . This selective protection and deprotection mechanism is crucial in multistep organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alaninol
- N-(tert-Butoxycarbonyl)sulfamoyl chloride
- N-(tert-Butoxycarbonyl)-L-valine
Uniqueness
[(tert-butoxycarbonyl)amino](hydroxy)acetic acid is unique due to its specific structure, which includes both a hydroxyl group and a Boc-protected amino group. This dual functionality allows for versatile applications in synthesis and research, making it a valuable compound in various fields .
Properties
Molecular Formula |
C7H13NO5 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C7H13NO5/c1-7(2,3)13-6(12)8-4(9)5(10)11/h4,9H,1-3H3,(H,8,12)(H,10,11) |
InChI Key |
IJGAMYCKTKUVDY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)O |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


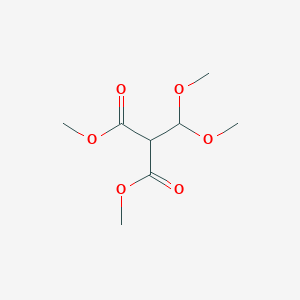
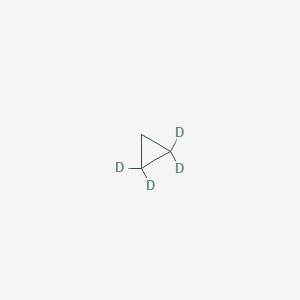

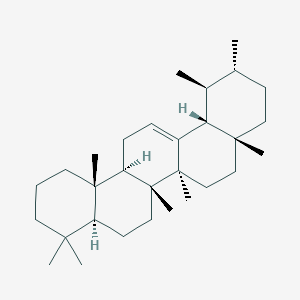

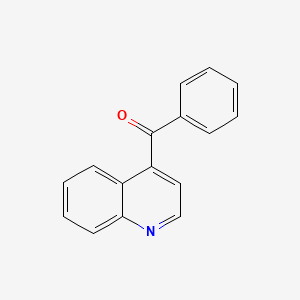
![Benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1642028.png)



